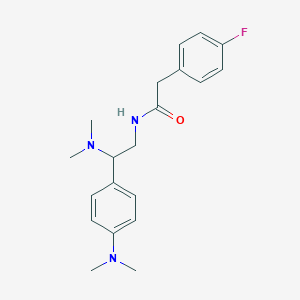

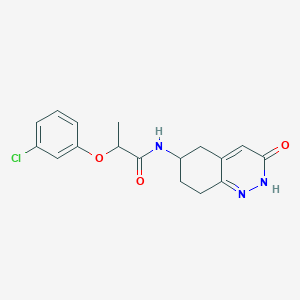

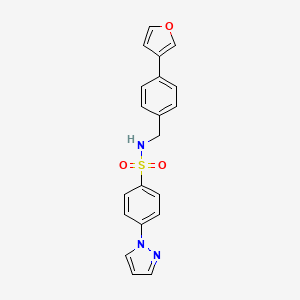

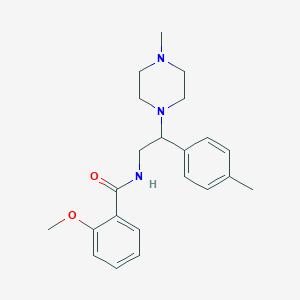

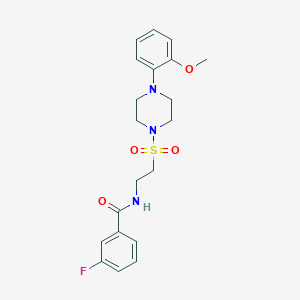

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H26FN3O and its molecular weight is 343.446. The purity is usually 95%.

BenchChem offers high-quality N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-2-(4-fluorophenyl)acetamide (let’s call it DMAFA ) can serve as a monomer in polymerization reactions. For instance, it participates in the synthesis of cationic polymers, such as poly(N-(2-(dimethylamino)ethyl methacrylate)) (PDMAEMA). These polymers find applications in drug delivery systems due to their pH-responsive behavior. PDMAEMA-based nanoparticles can encapsulate drugs and release them selectively in response to changes in pH, making them valuable for targeted therapy .

- DMAFA derivatives can be used in water treatment processes. Their cationic nature allows them to interact with negatively charged particles, aiding in flocculation and coagulation. These compounds help remove impurities from water by aggregating suspended particles, making them easier to filter or settle out. DMAFA-based polymers are effective in wastewater treatment and purification .

- DMAFA-containing polymers exhibit stimuli-responsive behavior. For instance, PDMAEMA undergoes conformational changes in response to pH variations. Researchers have explored these materials for applications such as smart hydrogels, drug release systems, and biosensors. By tuning the polymer properties, they can design materials that respond to specific environmental cues .

- PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, which selectively destroy cancer cells. DMAFA derivatives, when conjugated with photosensitizers, can enhance PDT efficacy. Their ability to accumulate in tumor tissues makes them promising candidates for targeted cancer therapy .

- DMAFA-containing polymers can modify surfaces to improve biocompatibility. For instance, PDMAEMA coatings on medical devices can reduce protein fouling and enhance cell adhesion. Researchers explore these materials for applications like implant coatings, wound healing, and tissue engineering .

- DMAFA derivatives can be used as stationary phases in liquid chromatography. Their unique interactions with analytes allow efficient separation and analysis. Researchers have investigated their use in chiral separations, environmental monitoring, and pharmaceutical analysis .

Polymer Chemistry and Drug Delivery

Flocculants and Coagulants

Responsive Materials and Sensors

Photodynamic Therapy (PDT)

Surface Modification and Biocompatibility

Analytical Chemistry and Separation Techniques

properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O/c1-23(2)18-11-7-16(8-12-18)19(24(3)4)14-22-20(25)13-15-5-9-17(21)10-6-15/h5-12,19H,13-14H2,1-4H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCDZVTYTIPFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)